molecular formula C7H10F4O2 B2573848 2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol CAS No. 39645-37-9

2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol

Cat. No. B2573848
CAS RN: 39645-37-9
M. Wt: 202.149
InChI Key: NYMHWWFIHCSQFE-UHFFFAOYSA-N
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Description

“2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol” is a chemical compound with the molecular formula C7H10F4O2 . It has a molecular weight of 202.15 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F4O2/c8-6(9)3-5(4-13,1-2-12)7(6,10)11/h12-13H,1-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a physical form of oil . It has a storage temperature of room temperature (RT) .

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved data. Its mechanism of action would depend on its intended use, particularly if it’s used in a pharmaceutical context .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

2-[2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F4O2/c8-6(9)3-5(4-13,1-2-12)7(6,10)11/h12-13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMHWWFIHCSQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)(CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol

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